Methyl ({5-[4-(methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate
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Overview
Description
Methyl ({5-[4-(methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate is a complex organic compound that features a 1,3,4-oxadiazole ring substituted with a methylsulfonylphenyl group and a sulfanyl acetate moiety
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
These interactions can lead to conformational changes in the target proteins, thereby modulating their activity .
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways.
Pharmacokinetics
In silico prediction of physicochemical properties, adme, and drug-likeness profiles have been studied for similar compounds .
Result of Action
Based on the biological activities of similar compounds, it can be hypothesized that the compound may exert its effects by modulating the activity of its target proteins, leading to changes in cellular signaling pathways and ultimately affecting cell function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound. For example, the compound’s solubility can be affected by the pH of the environment, which can in turn influence its absorption and distribution . Additionally, the compound’s stability could be affected by temperature and light exposure.
Biochemical Analysis
Biochemical Properties
It is known that similar compounds, such as 4-Methylsulphonylphenylacetic acid, have been used as intermediates in the synthesis of heterocyclic diaryl compounds . These compounds have shown selective COX-2 inhibitory activity, suggesting potential interactions with enzymes and proteins .
Cellular Effects
Related compounds have shown antimicrobial and anti-inflammatory activities , suggesting that this compound may also influence cell function and cellular processes.
Molecular Mechanism
Related compounds have been found to inhibit COX-2, an enzyme involved in inflammation . This suggests that Methyl ({5-[4-(methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate may also interact with biomolecules and potentially influence gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ({5-[4-(methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate typically involves the formation of the 1,3,4-oxadiazole ring followed by the introduction of the methylsulfonylphenyl group and the sulfanyl acetate moiety. One common method involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic conditions to form the oxadiazole ring. The methylsulfonylphenyl group can be introduced via a nucleophilic substitution reaction, and the sulfanyl acetate moiety can be added through a thiol-ene reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and the use of high-throughput screening to identify the most efficient catalysts and reaction conditions for the subsequent steps.
Chemical Reactions Analysis
Types of Reactions
Methyl ({5-[4-(methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The oxadiazole ring can be reduced under certain conditions.
Substitution: The methylsulfonyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl ({5-[4-(methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an anti-inflammatory or anticancer agent.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Methyl ({5-[4-(methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate can be compared with other similar compounds, such as:
Methyl ({5-[4-(methylsulfonyl)phenyl]-1,2,4-oxadiazol-2-yl}sulfanyl)acetate: Similar structure but with a different oxadiazole ring.
Methyl ({5-[4-(methylsulfonyl)phenyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate: Contains a thiadiazole ring instead of an oxadiazole ring.
Methyl ({5-[4-(methylsulfonyl)phenyl]-1,3,4-triazol-2-yl}sulfanyl)acetate: Contains a triazole ring instead of an oxadiazole ring.
These compounds share similar structural features but may have different chemical and biological properties, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
methyl 2-[[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O5S2/c1-18-10(15)7-20-12-14-13-11(19-12)8-3-5-9(6-4-8)21(2,16)17/h3-6H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWWTHZJMLQMTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NN=C(O1)C2=CC=C(C=C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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